molecular formula C15H13FN2O2S B12270123 3-(4-Fluoroanilino)-4-(thiophen-2-ylmethylamino)cyclobutane-1,2-dione

3-(4-Fluoroanilino)-4-(thiophen-2-ylmethylamino)cyclobutane-1,2-dione

Cat. No.: B12270123
M. Wt: 304.3 g/mol
InChI Key: MPYHBLLQFSFMII-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione is a complex organic compound that features a cyclobutene ring substituted with fluorophenyl and thiophen-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. One common approach is the condensation reaction, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to introduce the thiophene moiety . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione is unique due to its combination of fluorophenyl and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13FN2O2S

Molecular Weight

304.3 g/mol

IUPAC Name

3-(4-fluoroanilino)-4-(thiophen-2-ylmethylamino)cyclobutane-1,2-dione

InChI

InChI=1S/C15H13FN2O2S/c16-9-3-5-10(6-4-9)18-13-12(14(19)15(13)20)17-8-11-2-1-7-21-11/h1-7,12-13,17-18H,8H2

InChI Key

MPYHBLLQFSFMII-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2C(C(=O)C2=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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